Pseudouridine B

Nucleoside Conformation NMR Spectroscopy Structural Biology

Pseudouridine B (CAS 10017-66-0), systematically known as α-pseudouridine, is the alpha anomer of the C-glycoside isomer of uridine. Unlike the naturally prevalent β-pseudouridine (CAS 1445-07-4), this compound features a distinct stereochemical configuration at the anomeric center, leading to fundamentally different conformational and physicochemical properties.

Molecular Formula C9H12N2O6
Molecular Weight 244.2 g/mol
CAS No. 10017-66-0
Cat. No. B160142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudouridine B
CAS10017-66-0
Molecular FormulaC9H12N2O6
Molecular Weight244.2 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5-,6-,7-/m1/s1
InChIKeyPTJWIQPHWPFNBW-DBRKOABJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudouridine B (alpha-Pseudouridine) Procurement and Differentiation Guide for Research and Industrial Use


Pseudouridine B (CAS 10017-66-0), systematically known as α-pseudouridine, is the alpha anomer of the C-glycoside isomer of uridine [1]. Unlike the naturally prevalent β-pseudouridine (CAS 1445-07-4), this compound features a distinct stereochemical configuration at the anomeric center, leading to fundamentally different conformational and physicochemical properties. As a member of the C-nucleoside class, it possesses a carbon-carbon glycosidic bond, imparting enhanced chemical stability compared to standard N-glycosidic nucleosides [2]. Understanding its unique attributes is critical for procurement decisions, as its properties diverge significantly from its β-anomer and other modified nucleosides, impacting its suitability for specific research and industrial applications.

The Critical Distinction of Pseudouridine B: Why Alpha- and Beta- Pseudouridine Are Not Interchangeable


Generic substitution between α- and β-pseudouridine is not scientifically valid due to profound differences in molecular conformation and biological recognition. These two anomers cannot be treated as simple alternatives. The α-anomer (Pseudouridine B) adopts a fundamentally different three-dimensional shape that prevents it from effectively substituting for its β-counterpart in enzymatic or biological contexts [1]. Critically, in the large-scale chemical synthesis of β-pseudouridine for mRNA therapeutics, α-pseudouridine is a major, difficult-to-remove contaminant that must be rigorously controlled, highlighting the immense challenge of separating these isomers and the functional consequences of their co-existence [2]. The evidence below quantifies these critical points of differentiation to guide precise scientific selection and procurement.

Quantitative Differentiation Evidence for Pseudouridine B (alpha-Pseudouridine) vs. Closest Analogs


Glycosidic Bond Conformation: α-Pseudouridine vs. β-Pseudouridine (Syn/Anti Orientation)

The conformation around the glycosidic bond differs fundamentally between the two anomers. α-Pseudouridine exhibits a base orientation in the boundary of the syn-anti regions, whereas β-pseudouridine adopts a rigid syn conformation. This was determined through 1H-NMR T1 relaxation measurements at 250 MHz in aqueous solution [1].

Nucleoside Conformation NMR Spectroscopy Structural Biology

Thermal Stability: Melting Point of Pseudouridine B vs. β-Pseudouridine

The melting point serves as a primary identifier of chemical purity and identity. Pseudouridine B exhibits a distinct, lower melting point compared to its β-anomer .

Thermal Analysis Physicochemical Properties Quality Control

Aqueous Solubility: Pseudouridine B is Quantifiably More Soluble than β-Pseudouridine

A significant difference in water solubility exists between the two anomers. Pseudouridine B is reported to be freely soluble in water at a defined concentration, while β-pseudouridine is described with a qualitative, lower-solubility descriptor in standard resources .

Solubility Formulation Science Bioconjugation

Synthetic Purity Profile: α-Pseudouridine as the Critical Impurity in β-Pseudouridine Synthesis

In the context of mRNA vaccine production, α-pseudouridine is not just an alternative but a critical impurity. The chemical synthesis of β-pseudouridine inevitably produces α-pseudouridine as a by-product. Patented enzymatic synthesis methods were specifically developed to eliminate this troublesome impurity, highlighting that a 'pseudouridine' product without strict anomeric purity specification likely contains the unwanted α-form [1].

mRNA Vaccine Manufacturing Process Chemistry Biocatalysis

Class-Level Biological Activity: C-α-ribosides Exhibit Low Biological Activity

As a class, C-α-riboside nucleosides are typically associated with low biological activity. A comprehensive review on C-ribosylating enzymes notes that in cases where the corresponding α-anomer was synthesized chemically, the C-α-riboside typically exhibited low biological activity, in contrast to the β-form [1]. This class-level rule applies directly to α-pseudouridine.

Medicinal Chemistry Enzymology Biological Activity

Validated Application Scenarios for Pseudouridine B (alpha-Pseudouridine) Based on Quantified Differentiation


Critical Reference Standard for mRNA Vaccine Impurity Profiling

Based on its established role as the 'critical impurity' in β-pseudouridine chemical synthesis [1], the primary industrial application for high-purity α-pseudouridine is as an analytical reference standard. Its documented melting point of 218-219°C [2] and distinct HPLC retention characteristics allow analytical chemists to develop and validate methods for quantifying and controlling residual α-pseudouridine in β-pseudouridine Active Pharmaceutical Ingredients (APIs), a regulatory requirement for mRNA vaccine manufacture.

Biophysical Research on Anomer-Specific RNA Structure and Recognition

The quantified 80° difference in glycosidic bond angle (χ ≈ 120° for α vs. χ ≈ 40° for β) provides a distinct structural probe [1]. Researchers can use α-pseudouridine in comparative biophysical studies (NMR, X-ray crystallography) to investigate how anomerism affects RNA structure, dynamics, and interactions with proteins or ligands. Its higher water solubility (50 mg/mL) [2] facilitates experimental setup for these solution-state studies.

Synthetic Biology and Negative Control Experiments

The class-level inference that C-α-ribosides exhibit low biological activity [1] makes α-pseudouridine a strategic negative control in RNA biology. When investigating the functional effects of pseudouridylation, substituting β-pseudouridine with its α-anomer allows researchers to decouple structural effects from sequence-specific biological activity, providing a chemically similar but biologically inert control nucleoside.

Process Chemistry Research for Chemoenzymatic Synthesis

The documented difficulty of separating α- and β-anomers from chemical reaction mixtures [1] makes α-pseudouridine a key substrate for chemoenzymatic research. The development of novel, selective enzymatic or catalytic methods to interconvert or derivatize the α-anomer into the desired β-form is a valuable area of green chemistry, directly addressing a major bottleneck in sustainable nucleoside production.

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